molecular formula C10H13Cl2NO4S B2463582 [(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 950239-67-5

[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B2463582
CAS No.: 950239-67-5
M. Wt: 314.18
InChI Key: OTBQKQZBEYLMNM-UHFFFAOYSA-N
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Description

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is an organic compound characterized by the presence of dichloro, methoxy, sulfonyl, and hydroxypropyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine.

    Reduction: Formation of (3,4-Dichloro-2-methoxyphenyl)thioamine.

    Substitution: Formation of (3,4-Dichloro-2-methoxyphenyl)sulfonyl derivatives with various substituents.

Scientific Research Applications

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The dichloro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichloro-2-methoxyphenyl)sulfonylamine
  • (3,4-Dichloro-2-methoxyphenyl)sulfonylamine
  • (3,4-Dichloro-2-methoxyphenyl)sulfonylamine

Uniqueness

(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxypropyl and sulfonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,4-dichloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO4S/c1-6(14)5-13-18(15,16)8-4-3-7(11)9(12)10(8)17-2/h3-4,6,13-14H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBQKQZBEYLMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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